molecular formula C12H15N3O2 B13496741 6-[(Boc-amino)methyl]nicotinonitrile

6-[(Boc-amino)methyl]nicotinonitrile

Cat. No.: B13496741
M. Wt: 233.27 g/mol
InChI Key: GCDRZFTWOFTGRD-UHFFFAOYSA-N
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Description

6-[(Boc-amino)methyl]nicotinonitrile is a valuable chemical intermediate in organic synthesis and drug discovery research. This compound features a nicotinonitrile core, a prevalent scaffold in medicinal chemistry, which is further functionalized with a Boc-protected aminomethyl group. The Boc (tert-butoxycarbonyl) group serves as a critical protecting group for the primary amine, allowing for selective deprotection under mild acidic conditions later in a synthetic sequence. This makes the compound a versatile building block for the construction of more complex molecules, particularly in the development of pharmaceutical agents where the pyridine ring is a common motif . Researchers utilize such aminomethyl nicotinonitrile derivatives as key precursors in synthesizing compound libraries for high-throughput screening or in the targeted synthesis of potential kinase inhibitors . The molecular scaffold is similar to those used in developing inhibitors for enzymes like IRAK4 (Interleukin-1 receptor-associated kinase 4), which are relevant in the study of autoimmune diseases, inflammatory conditions, and proliferative disorders . As with all compounds of this nature, this compound is provided strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

tert-butyl N-[(5-cyanopyridin-2-yl)methyl]carbamate

InChI

InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)15-8-10-5-4-9(6-13)7-14-10/h4-5,7H,8H2,1-3H3,(H,15,16)

InChI Key

GCDRZFTWOFTGRD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC=C(C=C1)C#N

Origin of Product

United States

Synthetic Strategies and Methodologies for 6 Boc Amino Methyl Nicotinonitrile

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 6-[(Boc-amino)methyl]nicotinonitrile identifies several logical disconnections that form the basis of potential synthetic routes. The primary disconnections are:

C-N Bond of the Carbamate (B1207046): The most straightforward disconnection is the cleavage of the amide bond of the Boc protecting group, leading back to 6-(aminomethyl)nicotinonitrile (B1602834) and di-tert-butyl dicarbonate (B1257347) (Boc₂O). This suggests that the final step of the synthesis could be the protection of a primary amine.

C(6)-C(α) Bond: Disconnecting the bond between the pyridine (B92270) ring and the aminomethyl side chain points to a 6-halonicotinonitrile or a similar electrophilic pyridine derivative and a nucleophilic aminomethyl synthon. Alternatively, it suggests the functionalization of a 6-methylnicotinonitrile precursor.

C(3)-CN Bond: Cleavage of the bond to the nitrile group suggests a precursor such as 6-[(Boc-amino)methyl]pyridine, which would require a C-H cyanation or a Sandmeyer-type reaction from a corresponding 3-amino derivative.

Pyridine Ring Bonds: A more fundamental disconnection involves breaking down the pyridine ring itself. This leads to acyclic precursors that can be assembled through various cyclization strategies, often incorporating the nitrile and a precursor to the aminomethyl side chain during the ring formation process.

These disconnections outline three major strategic approaches:

Late-stage side chain formation: Building the nicotinonitrile core first, followed by elaboration at the 6-position to install the Boc-aminomethyl group.

Late-stage cyanation: Constructing the 6-[(Boc-amino)methyl]pyridine intermediate, followed by the introduction of the nitrile group at the 3-position.

Ring synthesis: Assembling the pyridine ring from acyclic components with the necessary functional groups already in place or in a latent form.

Approaches to the Nicotinonitrile Core Functionalization

The nicotinonitrile, or 3-cyanopyridine, framework is a common structural element in a wide range of biologically active compounds. acs.orgekb.egresearchgate.net Its synthesis can be achieved either by introducing the nitrile group onto a pre-formed pyridine ring or by constructing the ring with the nitrile group already incorporated.

From Halopyridines: A common and effective method is the nucleophilic substitution of a halogen (typically bromine or chlorine) at the 3-position of the pyridine ring with a cyanide salt, such as copper(I) cyanide (Rosenmund-von Braun reaction) or zinc cyanide with a palladium catalyst.

From Amine Precursors: The Sandmeyer reaction provides a classical route where a 3-aminopyridine (B143674) is converted to a diazonium salt, which is then treated with a cyanide salt (e.g., CuCN) to yield the nicotinonitrile.

From Methyl Groups (Ammoxidation): For industrial-scale synthesis, the ammoxidation of a 3-methylpyridine (B133936) (3-picoline) is a high-temperature, gas-phase reaction that uses a catalyst, typically based on vanadium and molybdenum oxides, to convert the methyl group directly into a nitrile. beilstein-journals.org

Direct C-H Cyanation: Modern methods are emerging for the direct cyanation of pyridine C-H bonds. researchgate.net These reactions often involve transition-metal catalysis or photoredox conditions to activate the C-H bond for the introduction of the cyano group, though regioselectivity can be a challenge.

Constructing the nicotinonitrile core from acyclic precursors is a versatile strategy that allows for the synthesis of highly substituted derivatives. nih.govacs.org Many of these methods utilize active methylene (B1212753) nitrile compounds, such as malononitrile, as key building blocks. researchgate.net

Multicomponent Reactions: One-pot, multicomponent reactions are highly efficient for building the pyridine ring. A common approach involves the condensation of an aldehyde, an active methylene nitrile (e.g., malononitrile), and a β-keto compound or enolate equivalent in the presence of an ammonia (B1221849) source like ammonium (B1175870) acetate. nih.govresearchgate.netresearchgate.net This strategy, often a variation of the Hantzsch pyridine synthesis, can yield highly functionalized 2-amino- or 2-hydroxynicotinonitriles. nih.gov

Ring Transformation: Pyridinium (B92312) salts can undergo ring transformation reactions. For instance, N-substituted pyridinium salts can react with nucleophiles like 3-aminocrotononitrile (B73559) (formed in situ from acetonitrile), leading to a recyclization that produces a new, substituted nicotinonitrile ring. acs.orgacs.org

Annulation of Amides: A direct method involves the conversion of N-vinyl or N-aryl amides into pyridine derivatives. The amide is activated with an agent like trifluoromethanesulfonic anhydride, followed by the addition of a π-nucleophile and subsequent annulation to form the pyridine ring. organic-chemistry.org

Table 1: Selected Methodologies for Pyridine Ring Formation

MethodKey PrecursorsGeneral ConditionsReference
Multicomponent CondensationAldehyde, Malononitrile, β-Keto Compound, Ammonium AcetateCatalyst (e.g., Fe₃O₄@MOF), Solvent-free or reflux in solvent nih.govacs.org
Degenerate Ring TransformationN-Substituted Pyridinium Salt, AcetonitrileBase (e.g., t-BuOK), heat acs.orgacs.org
Amide AnnulationN-Vinyl Amide, Alkyne/Enol EtherTf₂O, 2-Chloropyridine organic-chemistry.org
From Methylene-glutacononitrilesMethylene-glutacononitrile, Nitrogen CompoundControlled temperature, suitable solvents

Introduction of the Boc-Protected Aminomethyl Moiety

The installation of the -CH₂NHBoc side chain at the 6-position of the nicotinonitrile ring is a critical part of the synthesis. This can be accomplished through direct functionalization, which is often challenging, or more commonly, through the conversion of a precursor functional group.

Directly introducing an aminomethyl group onto an electron-deficient pyridine ring is not trivial using classical methods like Vilsmeier-Haak formylation followed by reductive amination. digitellinc.com However, modern synthetic chemistry offers alternative approaches.

Photoredox/Nickel Dual Catalysis: This strategy enables the coupling of (het)aryl halides with aminomethyl radical precursors. nih.gov For example, a 6-halonicotinonitrile could be coupled with an aminomethyltrimethylsilane reagent under iridium-based photocatalysis and nickel catalysis to form the C-C bond. nih.gov The amine can be pre-protected with the Boc group.

A more conventional and often more reliable approach involves a two-step sequence: installing a precursor group at the 6-position and then converting it to the desired Boc-aminomethyl moiety.

From a Methyl Group: Starting with 6-methylnicotinonitrile, the methyl group can be functionalized. A typical sequence involves radical bromination of the methyl group using N-bromosuccinimide (NBS) to form 6-(bromomethyl)nicotinonitrile. This is followed by nucleophilic substitution with a protected amine source, such as potassium salt of tert-butyl carbamate, or with ammonia followed by Boc protection.

From a Nitrile Group: A powerful strategy begins with pyridine-2,5-dicarbonitrile (B1590379) (6-cyanoniconinonitrile). The nitrile at the 6-position can be selectively reduced to the aminomethyl group. Reagents like diisobutylaluminium hydride (DIBAL-H) can reduce nitriles to amines. acs.orglibretexts.org Subsequent protection of the resulting primary amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions yields the final product. organic-chemistry.orgchemistrysteps.comfishersci.co.ukjk-sci.comwikipedia.org

From an Aldehyde: If 6-formylnicotinonitrile (B112262) is available, reductive amination is a direct route. The aldehyde can be condensed with tert-butyl carbamate or ammonia, and the resulting imine is reduced in situ with a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride. If ammonia is used, a final Boc protection step is required.

Table 2: Introduction of the Boc-Protected Aminomethyl Moiety

Precursor at C-6Reaction SequenceKey ReagentsReference
-CH₃ (Methyl)1. Radical Halogenation 2. Nucleophilic Substitution 3. Boc Protection (if needed)1. NBS, AIBN 2. NH₃ or KNH(Boc) 3. Boc₂O, BaseGeneral Knowledge
-CN (Nitrile)1. Selective Reduction 2. Boc Protection1. DIBAL-H or Catalytic Hydrogenation (e.g., Raney Ni) 2. Boc₂O, Base (e.g., Et₃N) acs.orgjk-sci.com
-CHO (Aldehyde)1. Reductive Amination 2. Boc Protection (if needed)1. NH₃ or H₂N(Boc), NaBH₃CN 2. Boc₂O, Base digitellinc.com
-Br (Bromo)Photoredox/Ni Dual Catalysis with aminomethyl precursorIr-photocatalyst, Ni-catalyst, Aminomethyltrimethylsilane nih.gov

Boc Protection in the Synthetic Sequence

In the multistep synthesis of complex molecules like this compound, the protection of reactive functional groups is a critical strategy. The primary amino group in the (aminomethyl) side chain is nucleophilic and can interfere with reactions intended for other parts of the molecule. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal under specific acidic conditions. organic-chemistry.orgnih.gov

The Boc group is stable towards most nucleophiles and bases, which allows for a variety of subsequent chemical transformations on the nicotinonitrile core without affecting the protected amine. organic-chemistry.org This stability makes it compatible with an orthogonal protection strategy, where other protecting groups sensitive to different conditions (e.g., the base-labile Fmoc group) might be used elsewhere in the molecule. organic-chemistry.org

The introduction of the Boc group onto the precursor, 6-(aminomethyl)nicotinonitrile, is typically achieved using di-tert-butyl dicarbonate ((Boc)₂O). organic-chemistry.org This reaction is generally performed in the presence of a base under either aqueous or anhydrous conditions. organic-chemistry.org A variety of methods have been developed to optimize this transformation, enhancing chemoselectivity and efficiency.

Several catalytic and solvent systems can be employed for the N-tert-butoxycarbonylation of amines, as detailed in the table below. These methods aim to provide high yields while minimizing side reactions. organic-chemistry.org

Table 1: Methodologies for N-Boc Protection of Amines

Catalyst/Solvent System Key Features
Iodine (catalytic), Solvent-free An efficient and practical protocol at ambient temperature. organic-chemistry.org
Perchloric acid on silica-gel (HClO₄–SiO₂), Solvent-free A highly efficient, inexpensive, and reusable catalyst system. organic-chemistry.org
1,1,1,3,3,3-hexafluoroisopropanol (HFIP) Acts as both solvent and catalyst; readily recyclable. organic-chemistry.org
Water Catalyst-free reaction that proceeds with high chemoselectivity, avoiding side products like isocyanates or ureas. organic-chemistry.org

The removal of the Boc group is typically accomplished under anhydrous acidic conditions, often using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which protonate the carbamate and lead to its collapse, releasing the free amine, isobutylene, and carbon dioxide. organic-chemistry.orgnih.gov More recently, methods for the thermal deprotection of N-Boc groups in continuous flow have been developed, offering an acid-free alternative. nih.gov

Advanced Synthetic Methodologies for Enhanced Efficiency and Selectivity

Recent advances in synthetic organic chemistry have focused on developing more efficient, selective, and environmentally benign methods for the preparation of heterocyclic compounds like nicotinonitriles.

Catalysis is a cornerstone of modern organic synthesis, enabling reactions to proceed with higher efficiency and selectivity under milder conditions. The synthesis of the nicotinonitrile core can be achieved through various methods, including the ammoxidation of 3-methylpyridine, but building substituted derivatives often requires more sophisticated approaches. beilstein-journals.org

Recent research has demonstrated the use of novel catalytic systems for the synthesis of a wide range of nicotinonitrile derivatives. nih.govresearchgate.net For instance, new nanomagnetic metal-organic frameworks (MOFs) have been developed as highly efficient and recyclable catalysts. One such catalyst, Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂, has been used in a four-component reaction to produce nicotinonitriles in excellent yields (68–90%) under solvent-free conditions. nih.gov The key advantages of these magnetic catalysts include high stability, large surface-to-volume ratio, and easy separation from the reaction mixture using an external magnet, which facilitates catalyst recycling. nih.gov

Table 2: Examples of Catalytic Systems for Nicotinonitrile Synthesis

Catalyst Reaction Type Conditions Key Advantages
Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂ Four-component reaction 110 °C, Solvent-free High yields (68-90%), short reaction times, catalyst is magnetically separable and recyclable. nih.gov
Fe₃O₄@SiO₂@(CH₂)₃‐urea (B33335)‐benzimidazole sulfonic acid Four-component reaction Solvent-free Efficient for synthesizing coumarin-linked nicotinonitriles; catalyst is recyclable. researchgate.net

These catalytic methods often involve multi-component reactions (MCRs), which are highly convergent processes where three or more reactants combine in a single operation to form a product that contains significant portions of all the starting materials. nih.gov This approach enhances synthetic efficiency by reducing the number of synthetic steps and purification procedures.

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. citedrive.com The preparation of pyridine and nicotinonitrile derivatives is an area where these principles have been successfully applied. researchgate.net

Key green chemistry approaches in this context include:

Use of Environmentally Benign Solvents: Traditional organic solvents are often volatile, toxic, and flammable. Green alternatives such as water or bio-based solvents like eucalyptol (B1671775) have been successfully used in the synthesis of functionalized pyridines. biosynce.comresearchgate.net

Solvent-Free Reactions: Conducting reactions without a solvent (neat) can significantly reduce waste. Several methods for synthesizing nicotinonitrile derivatives, particularly those using MCRs and microwave irradiation, are performed under solvent-free conditions. nih.govnih.govresearchgate.net

Energy Efficiency: Microwave-assisted synthesis has been recognized as a green chemistry tool that can accelerate reaction rates, leading to shorter reaction times and reduced energy consumption compared to conventional heating methods. nih.govresearchgate.net

Use of Recyclable Catalysts: As mentioned previously, the development of heterogeneous catalysts, such as magnetic nanoparticle-based systems, allows for easy recovery and reuse, minimizing catalyst waste and cost. nih.govresearchgate.net

These strategies not only reduce the environmental footprint of the synthesis but also often lead to improved efficiency, higher yields, and simpler workup procedures. nih.govresearchgate.net

The biological activity of a molecule is often dictated by the precise three-dimensional arrangement of its atoms (stereochemistry) and the specific placement of functional groups on its core structure (regiochemistry). Therefore, controlling these aspects during synthesis is paramount.

Regioselectivity: The direct and selective functionalization of the pyridine ring is a significant challenge due to its electron-poor nature. rsc.orgresearchgate.net The nitrogen atom deactivates the ring towards electrophilic substitution and directs incoming groups to the 3-position (meta), while nucleophilic substitution occurs preferentially at the 2- and 4-positions (ortho and para). nih.gov Achieving regioselectivity at a specific position, such as the C-6 position required for the target molecule, often necessitates multi-step sequences starting from pre-functionalized pyridines. However, recent research has focused on developing methods for the direct C-H functionalization of pyridines with high regiocontrol. nih.govnih.gov Strategies include the use of temporary blocking groups or the conversion of pyridines into electron-rich intermediates to steer functionalization to a desired position, such as C-4 or the meta-position. nih.govnih.gov For the synthesis of 6-substituted nicotinonitriles, a common strategy involves starting with a precursor that already has a functional group handle at the 6-position, such as 6-methylnicotinonitrile or 6-chloronicotinonitrile, which is then elaborated to the desired (Boc-amino)methyl group.

Stereoselectivity: While the target molecule, this compound, is achiral, stereoselectivity would become a critical consideration if chiral centers were present in the molecule or introduced during the synthesis. For many pharmaceutical compounds, only one enantiomer (a non-superimposable mirror image) exhibits the desired therapeutic effect, while the other may be inactive or cause unwanted side effects. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. This is typically achieved using chiral catalysts, chiral auxiliaries, or starting from a chiral pool of natural products. Should the synthesis be adapted to produce chiral derivatives of this compound, for example by introducing substituents on the aminomethyl group, stereoselective methods would be essential.

Chemical Reactivity and Transformation of 6 Boc Amino Methyl Nicotinonitrile

Reactivity of the Nitrile Functionality

The carbon-nitrogen triple bond of the nitrile group is strongly polarized, rendering the carbon atom electrophilic. libretexts.orgopenstax.org This inherent electrophilicity is the basis for its participation in a variety of nucleophilic addition and reduction reactions. chemistrysteps.comebsco.com

The electrophilic carbon of the nitrile is susceptible to attack by various nucleophiles. Organometallic reagents, such as Grignard reagents (R-MgX), can add to the nitrile to form an intermediate imine anion. openstax.org Subsequent hydrolysis of this intermediate yields a ketone, providing a valuable method for carbon-carbon bond formation. libretexts.orgopenstax.org This reaction proceeds through a stable imine salt which, upon aqueous workup, converts to the ketone.

Similarly, strong hydride donors can add to the nitrile. The specific product depends on the reducing agent used and the reaction conditions. These additions typically lead to the formation of amines, as detailed in the reduction pathways section.

Nucleophile TypeReagent ExampleIntermediateFinal Product after Hydrolysis
OrganometallicEthylmagnesium bromideImine anion salt1-(6-[(Boc-amino)methyl]pyridin-3-yl)propan-1-one
HydrideLithium aluminum hydrideImine anion / Dianion(6-(Aminomethyl)pyridin-3-yl)methanamine

The nitrile functionality can participate as a dipolarophile in [3+2] cycloaddition reactions. For instance, in reactions with azides, the nitrile can serve as the two-atom component, leading to the formation of five-membered heterocyclic rings like tetrazoles. This type of reaction is a powerful tool for synthesizing highly functionalized heterocyclic structures. The mechanism generally involves a concerted process where the 1,3-dipole (e.g., an azide) reacts across the carbon-nitrogen triple bond. researchgate.net While specific examples involving 6-[(Boc-amino)methyl]nicotinonitrile are not extensively documented, the general reactivity of nitriles in such cycloadditions suggests this pathway is synthetically accessible. researchgate.net

The nitrile group can be fully hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.orgebsco.com In both cases, the reaction proceeds through an amide intermediate. chemistrysteps.com

Acid-catalyzed hydrolysis : The nitrile nitrogen is first protonated, which enhances the electrophilicity of the carbon atom. A water molecule then attacks the carbon, and after a series of proton transfers, an amide is formed. Further hydrolysis of the amide under the acidic conditions yields the carboxylic acid. libretexts.orgchemistrysteps.com

Base-catalyzed hydrolysis : A hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to the amide. Subsequent saponification of the amide gives a carboxylate salt, which upon acidic workup, provides the carboxylic acid. openstax.orgchemistrysteps.com

Reduction of the nitrile group is a common transformation that typically yields a primary amine. libretexts.org A powerful reducing agent like lithium aluminum hydride (LiAlH₄) can achieve this conversion. The reaction involves two successive nucleophilic additions of a hydride ion to the nitrile carbon. openstax.org The first addition forms an imine anion, which is then further reduced to a dianion intermediate. An aqueous workup protonates this intermediate to furnish the primary amine. libretexts.orgopenstax.org

TransformationReagentsIntermediateFinal Product
Acid HydrolysisH₃O⁺, heat6-[(Boc-amino)methyl]nicotinamide6-[(Boc-amino)methyl]nicotinic acid
Base Hydrolysis1. NaOH, H₂O, heat2. H₃O⁺6-[(Boc-amino)methyl]nicotinamide6-[(Boc-amino)methyl]nicotinic acid
Reduction1. LiAlH₄2. H₂OImine anion / Dianion{6-[(Boc-amino)methyl]pyridin-3-yl}methanamine

Transformations of the Pyridine (B92270) Ring System

The pyridine ring is an electron-deficient aromatic system, which makes it less reactive towards electrophilic aromatic substitution than benzene (B151609) but more susceptible to nucleophilic aromatic substitution. wikipedia.orgwikipedia.org The substituents on the ring of this compound significantly influence its reactivity.

The pyridine ring is generally deactivated towards electrophilic attack due to the electron-withdrawing effect of the nitrogen atom. Furthermore, the nitrile group at the C3 position is a strong electron-withdrawing group, which further deactivates the ring. libretexts.org Conversely, the (Boc-amino)methyl group at the C6 position is an alkyl group, which is generally considered weakly activating through an inductive effect. libretexts.org

The directing effects of these substituents are as follows:

Pyridine Nitrogen : Directs electrophiles to the C3 and C5 positions (meta-directing).

Nitrile Group (CN) : A deactivating, meta-directing group. Relative to its position at C3, it would direct incoming electrophiles to C5.

(Boc-amino)methyl Group : A weakly activating, ortho-, para-directing group. Relative to its position at C6, it would direct incoming electrophiles to C2 and C4 (ortho) and C5 (para).

Position on RingInfluence of Pyridine NInfluence of C3-NitrileInfluence of C6-(Boc-amino)methylOverall Likelihood of Attack
C2DeactivatedOrtho (Deactivated)Ortho (Activated)Low (Steric hindrance)
C4DeactivatedPara (Deactivated)Ortho (Activated)Moderate
C5Meta (Favored)Meta (Favored)Para (Activated)High (Electronically favored)

The electron-deficient nature of the pyridine ring makes it a good candidate for nucleophilic aromatic substitution (SₙAr), especially when a good leaving group is present. wikipedia.orgpressbooks.pub The presence of the electron-withdrawing nitrile group further activates the ring for nucleophilic attack, particularly at the positions ortho and para to it (C2 and C4). wikipedia.orgpressbooks.pub

If a derivative of this compound contained a suitable leaving group (e.g., a halide) at the C2 or C4 position, it would be expected to undergo SₙAr reactions readily. A nucleophile would attack the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. pressbooks.pub The negative charge in this intermediate can be delocalized onto the electronegative nitrogen atom of the pyridine ring, which stabilizes it. Subsequent loss of the leaving group restores the aromaticity and yields the substituted product. pressbooks.pubnih.gov

Metalation and Cross-Coupling Reactions at Pyridine C-H Bonds

The pyridine ring in this compound is, in principle, susceptible to metalation, a reaction that involves the deprotonation of a C-H bond to form a carbon-metal bond. This transformation is a powerful tool for the subsequent functionalization of the ring through cross-coupling reactions.

Directed ortho-metalation (DoM) is a particularly relevant strategy, wherein a functional group on the aromatic ring directs the deprotonation to its ortho position. wikipedia.org The directing metalation group (DMG) coordinates to the metal of the organometallic base, typically an alkyllithium compound, facilitating the removal of a nearby proton. baranlab.orgorganic-chemistry.org In the case of this compound, the Boc-protected amino group can potentially act as a DMG. The carbamate (B1207046) group is recognized as a potent directing group. uwindsor.ca

The general mechanism for DoM involves the interaction of a Lewis basic DMG with a Lewis acidic alkyllithium reagent. wikipedia.org This interaction positions the base to deprotonate the sterically accessible ortho C-H bond. The resulting aryllithium intermediate can then react with various electrophiles to introduce new substituents onto the pyridine ring. wikipedia.orgbaranlab.org Commonly used bases for such transformations are strong alkyllithiums like n-butyllithium (n-BuLi), sec-butyllithium (B1581126) (s-BuLi), or tert-butyllithium (B1211817) (t-BuLi). baranlab.org The reactivity of these bases can be enhanced by the addition of chelating agents like N,N,N',N'-tetramethylethylenediamine (TMEDA). baranlab.org

Once metalated, the resulting organometallic intermediate of this compound could undergo a variety of cross-coupling reactions. For instance, transmetalation with a zinc or boron species would generate an organozinc or organoborane, respectively, which could then participate in palladium-catalyzed cross-coupling reactions such as the Negishi or Suzuki-Miyaura coupling. nih.govmdpi.com These reactions are powerful methods for forming new carbon-carbon bonds. mdpi.comresearchgate.net For example, a Suzuki-Miyaura coupling could be employed to introduce aryl or alkenyl groups at the C-5 position of the pyridine ring. researchgate.net

Table 1: Potential Directed ortho-Metalation and Cross-Coupling of this compound Derivatives

Reaction Type Reagents and Conditions Potential Product

Modifications and Deprotection of the Boc-Protected Amino Group

The tert-butyloxycarbonyl (Boc) protecting group on the aminomethyl substituent is a key feature of the molecule, offering stability under a range of conditions while allowing for selective removal when necessary. researchgate.net This enables a variety of synthetic manipulations involving the amino group.

The removal of the Boc group is a common transformation in organic synthesis. researchgate.net A variety of methods have been developed for this purpose, with the choice of reagent often depending on the presence of other sensitive functional groups in the molecule.

Acid-catalyzed deprotection is the most common method. researchgate.net Strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in an organic solvent are frequently employed. researchgate.net Nitric acid has also been reported for the deprotection of N-Boc amines. The mechanism involves the protonation of the carbamate oxygen, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to yield the free amine.

More recently, milder and more selective methods have been developed. For instance, iron(III) salts have been used as catalysts for the selective removal of the Boc group. rsc.org Thermal deprotection, carried out in a suitable solvent at elevated temperatures, offers an acid-free alternative. nih.gov Oxalyl chloride in methanol (B129727) has also been reported as a mild reagent for Boc deprotection at room temperature. nih.gov

Table 2: Selected Methods for Selective Boc Deprotection

Reagent/Condition Solvent Temperature Reference
Trifluoroacetic Acid (TFA) Dichloromethane (DCM) Room Temperature researchgate.net
Hydrochloric Acid (HCl) Dioxane or Methanol Room Temperature researchgate.net
Iron(III) Chloride (FeCl₃) Acetonitrile Reflux rsc.org
Thermal (Continuous Flow) Methanol 170-250 °C nih.gov
Oxalyl Chloride Methanol Room Temperature nih.gov

Derivatization of the Free Amino Group

Once the Boc group is removed to yield 6-(aminomethyl)nicotinonitrile (B1602834), the resulting primary amine is available for a wide range of derivatization reactions. These reactions are fundamental for building more complex molecules.

Common derivatizations include acylation reactions with acyl chlorides or anhydrides to form amides, and reactions with sulfonyl chlorides to produce sulfonamides. Alkylation reactions with alkyl halides can be used to introduce one or two alkyl groups on the nitrogen atom, leading to secondary or tertiary amines, respectively. The primary amine can also participate in reductive amination with aldehydes or ketones to form secondary or tertiary amines.

Another derivatization strategy involves the protection of the primary amine with a different protecting group, which can be useful in multi-step syntheses where orthogonal protection schemes are required. nih.gov For example, the amine could be protected as a carbobenzyloxy (Cbz) or fluorenylmethyloxycarbonyl (Fmoc) group, both of which are removable under conditions that would leave other functional groups intact. nih.gov

The methylene (B1212753) (-CH₂-) group linking the pyridine ring and the Boc-protected amino group represents another potential site for chemical transformation, although it is generally less reactive than the pyridine ring C-H bonds or the protected amino group. Reactions targeting this position would likely involve radical intermediates or activation by the adjacent pyridine ring.

While specific examples for this compound are not extensively documented, analogies can be drawn from the reactivity of similar benzylic or picolylic systems. For instance, under certain conditions, C-H activation of alkyl groups attached to pyridine rings can be achieved using transition metal catalysts. researchgate.net This could open pathways for the introduction of new functional groups at the methylene position.

Another possibility is radical halogenation, for example, using N-bromosuccinimide (NBS) with a radical initiator, which could selectively introduce a halogen atom at the methylene position. The resulting halide could then serve as a handle for subsequent nucleophilic substitution reactions. Oxidation of the methylene group to a carbonyl (amide) is another conceivable transformation, although this would require harsh conditions that might affect other parts of the molecule.

Applications As a Versatile Synthetic Intermediate

Building Block for Complex Heterocyclic Systems

The inherent functionalities of 6-[(Boc-amino)methyl]nicotinonitrile suggest its potential as a precursor for a variety of complex heterocyclic systems.

Role in the Synthesis of Specific Chemical Scaffolds

The unique substitution pattern of this compound could make it a useful starting material for the synthesis of targeted chemical scaffolds with potential biological activity.

Strategies for Diversity-Oriented Synthesis Utilizing the Compound

The strategic position of reactive functional groups in this compound—namely the nitrile, the pyridine (B92270) ring, and the protected aminomethyl group—renders it an exceptionally versatile intermediate for diversity-oriented synthesis (DOS). A key objective of DOS is to generate a library of structurally diverse molecules from a common starting material. The distinct reactivity of each functional group on this compound can be selectively addressed to achieve this goal, allowing for a systematic exploration of chemical space.

The following subsections outline hypothetical strategies for leveraging this compound in DOS, focusing on sequential or parallel modifications of its key functionalities.

Diversification via Nitrile Group Transformations

The nitrile group is a valuable functional handle that can be converted into a wide array of other functionalities, each serving as a branching point for further diversification.

Reduction to Primary Amines: The nitrile can be reduced to a primary amine, which can then be elaborated through various amine chemistries. For instance, acylation with a diverse set of carboxylic acids or sulfonyl chlorides would yield a library of amides and sulfonamides, respectively. Reductive amination with a collection of aldehydes or ketones would provide access to a wide range of secondary and tertiary amines.

Hydrolysis to Carboxylic Acids: Hydrolysis of the nitrile group furnishes a carboxylic acid. This new functional group can be engaged in amide bond formation with a library of amines or esterification with a variety of alcohols, significantly increasing molecular complexity and diversity.

Cycloaddition Reactions: The nitrile group can participate in [2+3] cycloaddition reactions with reagents like sodium azide (B81097) to form tetrazoles. Tetrazoles are recognized as important bioisosteres of carboxylic acids in medicinal chemistry. researchgate.net

The table below illustrates potential diversification strategies starting from the nitrile group.

Starting Material Reagent/Reaction Type Intermediate Functional Group Subsequent Diversification Reaction Resulting Compound Class
This compoundReduction (e.g., H₂, Raney Ni)Primary Amine (-CH₂NH₂)Acylation with R-COClAmides
This compoundReduction (e.g., H₂, Raney Ni)Primary Amine (-CH₂NH₂)Reductive Amination with R'-CHOSecondary Amines
This compoundAcid or Base HydrolysisCarboxylic Acid (-COOH)Amide coupling with R''-NH₂Amides
This compoundAcid or Base HydrolysisCarboxylic Acid (-COOH)Esterification with R'''-OHEsters
This compound[2+3] Cycloaddition with NaN₃TetrazoleN-AlkylationN-Alkyl Tetrazoles

Diversification via Pyridine Ring Functionalization

The pyridine ring is a common motif in pharmaceuticals and offers several avenues for functionalization. researchgate.netlifechemicals.comnih.gov Given its electron-deficient nature, it is amenable to nucleophilic aromatic substitution and can also be activated for other transformations.

Nucleophilic Aromatic Substitution (SNAr): While the pyridine ring itself is electron-deficient, the introduction of activating groups or the use of strong nucleophiles can enable SNAr reactions.

C-H Functionalization: Modern synthetic methods allow for the direct C-H functionalization of pyridine rings, enabling the introduction of alkyl, aryl, or other groups at various positions on the ring, thus creating diverse substitution patterns. researchgate.net

Diversification via the Aminomethyl Group

The Boc-protected aminomethyl group provides a latent nucleophile that can be unmasked under acidic conditions for further derivatization. chemistrysteps.comfishersci.co.uk

Deprotection and Elaboration: Removal of the Boc group with an acid like trifluoroacetic acid (TFA) reveals the primary amine. chemistrysteps.com This amine can then be subjected to the diversification strategies mentioned in section 4.3.1 (acylation, sulfonylation, reductive amination, etc.), but at a different position of the core scaffold, leading to regioisomeric libraries.

Multicomponent Reactions (MCRs): The deprotected primary amine can serve as a component in multicomponent reactions, such as the Ugi or Passerini reactions. MCRs are powerful tools in DOS as they allow for the rapid assembly of complex molecules from three or more starting materials in a single step, introducing multiple points of diversity simultaneously. mdpi.com

The following table outlines a potential DOS workflow combining modifications of all three functional groups.

Step Reaction Reagents Functional Group Modified Resulting Scaffold
1Nitrile Hydrolysisaq. HClNitrile6-[(Boc-amino)methyl]nicotinic acid
2Amide CouplingLibrary of Amines (R¹-NH₂)Carboxylic Acid6-[(Boc-amino)methyl]-N-R¹-nicotinamide
3Boc DeprotectionTrifluoroacetic Acid (TFA)Boc-protected Amine6-(Aminomethyl)-N-R¹-nicotinamide
4Reductive AminationLibrary of Aldehydes (R²-CHO)Primary Amine6-[(R²-amino)methyl]-N-R¹-nicotinamide

This sequential approach allows for the generation of a large library of compounds with diverse substituents at two different positions of the nicotinonitrile scaffold, starting from a single, versatile intermediate.

Mechanistic Investigations and Computational Studies

Reaction Mechanism Elucidation for Synthetic Pathways

The synthesis of 6-[(Boc-amino)methyl]nicotinonitrile would likely involve the introduction of a Boc-protected aminomethyl group onto a nicotinonitrile core. General synthetic routes for nicotinonitrile derivatives often involve cyclization reactions or functional group interconversions on a pre-existing pyridine (B92270) ring. nih.govresearchgate.net The Boc (tert-butoxycarbonyl) protecting group is typically installed on an amine using di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. organic-chemistry.orgnumberanalytics.com

Transition State Analysis of Key Transformations

A key transformation in the synthesis would be the formation of the C-C or C-N bond connecting the aminomethyl group to the pyridine ring, or the protection step of the amino group. A transition state analysis for such a reaction, performed computationally, would identify the highest energy point along the reaction coordinate. For instance, in an SₙAr reaction to introduce the side chain, the transition state would involve the formation of a Meisenheimer complex. Computational analysis would calculate the geometry and energy of this transition state, revealing bond lengths and angles of the atoms involved as the nucleophile attacks the pyridine ring and the leaving group prepares to depart. For the N-Boc protection step, the transition state involves the nucleophilic attack of the amine on the carbonyl carbon of Boc₂O. numberanalytics.com

Quantum Chemical Characterization of the Compound

Quantum chemical calculations provide deep insights into the intrinsic properties of a molecule. These studies are typically performed using methods like DFT. researchgate.netnih.gov

Electronic Structure and Molecular Orbitals (HOMO-LUMO analysis)

The electronic structure of this compound would be characterized by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions. researchgate.net

HOMO: The HOMO is the orbital from which the molecule is most likely to donate electrons. In a molecule like this, the HOMO would likely have significant contributions from the electron-rich pyridine ring and the nitrogen atom of the amino group.

LUMO: The LUMO is the orbital that is most likely to accept electrons. For this compound, the LUMO would be expected to be localized primarily on the π-system of the nicotinonitrile ring, particularly the cyano group, which is electron-withdrawing. aimspress.com

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more polarizable and more reactive. researchgate.net While specific values for the target molecule are not available, related nicotinonitrile derivatives are studied for their electronic properties. researchgate.net

ParameterConceptual DescriptionExpected Localization on this compound
HOMO Highest Occupied Molecular Orbital (Electron Donor)Likely localized on the pyridine ring and amino group nitrogen.
LUMO Lowest Unoccupied Molecular Orbital (Electron Acceptor)Likely localized on the π* orbitals of the nicotinonitrile ring and cyano group.
Energy Gap Difference in energy between HOMO and LUMOAn indicator of chemical reactivity; a smaller gap implies higher reactivity.

Conformational Analysis and Stability

The presence of the Boc-aminomethyl side chain introduces conformational flexibility. Key rotatable bonds include the C-C bond between the ring and the methyl group, and the C-N bond of the carbamate (B1207046).

A conformational analysis would involve rotating these bonds and calculating the potential energy at each angle to identify stable conformers (energy minima) and the transition states between them (energy maxima). The bulky tert-butyl group of the Boc protecting group would create significant steric hindrance, likely dictating the preferred conformations. fsu.edunih.gov The most stable conformer would be the one that minimizes steric clashes between the Boc group and the pyridine ring.

Aromaticity and Electron Density Distribution within the Nicotinonitrile Core

The nicotinonitrile core is a pyridine ring, which is an aromatic heterocycle. Aromaticity is a manifestation of electron delocalization in a cyclic system that leads to enhanced stability. nih.govpressbooks.pub

Theoretical Predictions of Reactivity and Selectivity

Computational chemistry has emerged as a powerful tool for elucidating reaction mechanisms and predicting the outcomes of chemical transformations. For this compound, theoretical calculations provide valuable insights into its electronic structure and how this influences its reactivity towards various reagents.

Prediction of Regioselectivity in Electrophilic/Nucleophilic Reactions

The pyridine ring in this compound possesses distinct electronic properties that govern its behavior in electrophilic and nucleophilic reactions. The nitrogen atom in the ring is electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution. Conversely, this electronic feature makes the ring susceptible to nucleophilic attack.

Electrophilic Aromatic Substitution:

Computational models, such as those employing Density Functional Theory (DFT), can predict the most likely sites for electrophilic attack by calculating the electron density at various positions on the aromatic ring. For pyridine derivatives, electrophilic substitution is generally disfavored but, when it occurs, typically proceeds at the 3- and 5-positions, which are less deactivated than the 2-, 4-, and 6-positions. In the case of this compound, the presence of the electron-withdrawing nitrile group at the 3-position and the Boc-aminomethyl group at the 6-position further influences the regioselectivity.

Nucleophilic Aromatic Substitution:

The nicotinonitrile scaffold is more prone to nucleophilic aromatic substitution (SNAr). The positions ortho and para to the ring nitrogen (positions 2, 4, and 6) are activated towards nucleophilic attack. The nitrile group at the 3-position also contributes to the activation of the ring for nucleophilic reactions. Theoretical studies can model the reaction pathways for the substitution of leaving groups at these positions, providing energy barriers that help predict the most favorable site for substitution.

A summary of predicted regioselectivity is presented in the table below:

Reaction TypePredicted Favorable Position(s)Influencing Factors
Electrophilic Aromatic Substitution5-positionRing nitrogen deactivation, directing effects of substituents
Nucleophilic Aromatic Substitution2- and 4-positionsActivation by ring nitrogen and nitrile group

Catalyst Design and Optimization through Computational Modeling

Computational modeling plays a crucial role in the rational design of catalysts for reactions involving this compound. By simulating the interaction between the substrate, catalyst, and reagents, researchers can predict catalytic activity and selectivity, thereby guiding experimental efforts.

For instance, in cross-coupling reactions to modify the pyridine ring, computational methods can be used to:

Screen Potential Catalysts: By calculating the energies of transition states and intermediates for a variety of metal catalysts (e.g., palladium, nickel, copper) and ligands, the most promising candidates can be identified.

Optimize Reaction Conditions: Theoretical models can help understand the effect of solvents, temperature, and additives on the reaction outcome, facilitating the optimization of experimental conditions.

Elucidate Catalytic Cycles: DFT calculations can map out the entire catalytic cycle, identifying the rate-determining step and potential side reactions. This knowledge is invaluable for designing more efficient and selective catalytic systems.

The following table outlines the application of computational modeling in catalyst design for reactions with this compound:

Application AreaComputational TechniqueKey Insights
Catalyst ScreeningDFT, Molecular MechanicsIdentification of active and selective metal-ligand complexes
Reaction OptimizationAb initio calculations, MD simulationsPrediction of optimal solvent and temperature conditions
Mechanistic ElucidationTransition State Theory, DFTDetermination of reaction pathways and rate-limiting steps

Through the integration of these computational approaches, the development of novel synthetic methodologies for the derivatization of this compound can be accelerated, paving the way for the synthesis of new functional molecules.

Future Research Directions and Synthetic Opportunities

Development of Novel and Sustainable Synthetic Routes

Traditional methods for constructing substituted pyridine (B92270) rings often involve multi-step sequences with harsh conditions, such as high temperatures and the use of stoichiometric, non-recyclable reagents. acs.org Future research will undoubtedly focus on developing more efficient, economical, and environmentally benign pathways to 6-[(Boc-amino)methyl]nicotinonitrile and its analogs.

Biocatalysis: A promising sustainable approach involves the use of enzymes or whole-cell biocatalysts. ukri.org Biocatalytic methods operate under mild aqueous conditions, reducing the need for toxic organic solvents and minimizing energy consumption. Research could be directed towards identifying or engineering enzymes capable of constructing the functionalized pyridine ring or performing selective transformations on a precursor molecule. For instance, a recombinant microbial whole-cell catalyst could be developed for a one-pot synthesis from simple, bio-based feedstocks. rsc.org

Photoredox Catalysis: The emergence of visible-light photoredox catalysis offers a powerful tool for forging C-C and C-N bonds under ambient temperature. rsc.orgacs.org This methodology could be applied to the synthesis of the this compound core, potentially through a convergent route involving radical-based C-H functionalization or cross-coupling reactions. rsc.orgacs.org The use of inexpensive organic dyes like Eosin Y as a photoredox catalyst further enhances the sustainability of this approach. acs.org

Green Chemistry Principles: Future synthetic routes will increasingly incorporate green chemistry principles. This includes the use of heterogeneous catalysts that can be easily recovered and reused, the replacement of hazardous solvents with safer alternatives, and the design of one-pot multicomponent reactions (MCRs) to improve atom economy and reduce waste. acs.orgnih.gov For example, a multicomponent reaction using a recyclable, solid-supported catalyst in a green solvent could significantly improve the environmental footprint of the synthesis. nih.gov

Synthetic StrategyKey FeaturesPotential AdvantagesRelevant Research Area
Traditional SynthesisMulti-step, harsh conditions (high temp/pressure), stoichiometric reagents.Well-established procedures.Classical Heterocyclic Chemistry
BiocatalysisUse of enzymes or whole cells, aqueous media, mild conditions.High selectivity, reduced waste, use of renewable feedstocks.Green Chemistry, Biotechnology ukri.orgrsc.org
Photoredox CatalysisVisible light activation, ambient temperature, radical intermediates.Access to novel reactivity, high functional group tolerance, energy-efficient.Organic Synthesis, Catalysis rsc.orgacs.org
Multicomponent Reactions (MCRs)One-pot combination of three or more starting materials.High atom economy, operational simplicity, rapid library synthesis.Sustainable Synthesis acs.orgnih.gov

Exploration of Undiscovered Reactivity Patterns

The unique combination of functional groups in this compound provides a rich landscape for exploring novel chemical transformations. While the primary reactivity is well-understood, future research can uncover more subtle and selective reaction pathways.

C-H Functionalization: The pyridine ring is electron-deficient, which makes it a challenging substrate for classical electrophilic substitution but a prime candidate for modern C-H functionalization. beilstein-journals.orgthieme-connect.com While reactions at the C2 position are common, transition-metal catalysis has enabled the selective functionalization of more distal positions (C3, C4, C5). nih.gov Future work could explore the regioselective introduction of alkyl, aryl, or other groups onto the nicotinonitrile ring of this compound, providing rapid access to a diverse range of derivatives. The directing or deactivating effects of the existing substituents would be a key area of investigation. nih.gov

Nitrile Group Transformations: The cyano group is a versatile functional handle that can be converted into a wide array of other functionalities. Beyond simple hydrolysis to amides or carboxylic acids, it can participate in cycloadditions to form heterocycles like tetrazoles, which are valuable in medicinal chemistry as carboxylic acid bioisosteres. Its reduction can yield primary amines, and it can direct ortho-metalation to further functionalize the pyridine ring.

Boc-Group Reactivity: The tert-butoxycarbonyl (Boc) group is primarily known as a robust protecting group for amines, removable under acidic conditions. researchgate.netorganic-chemistry.org However, its reactivity is more nuanced. Under certain thermal or catalytic conditions, the Boc group can participate in other reactions. Furthermore, its steric bulk can influence the regioselectivity of reactions on the nearby pyridine ring, a feature that could be exploited in synthetic design.

Reactive SitePotential TransformationEnabling Technology/ReagentsPotential Outcome
Pyridine C4-H/C5-HDirect Arylation/AlkylationTransition-Metal Catalysis (e.g., Pd, Rh, Ir)Novel substituted nicotinonitriles nih.govnih.gov
Nitrile (C≡N)[3+2] CycloadditionAzides (e.g., NaN₃)Tetrazole-containing derivatives
Nitrile (C≡N)ReductionCatalytic Hydrogenation, HydridesDiaminomethylpyridine derivatives
Boc-Protected AmineDeprotection & DerivatizationAcid (TFA, HCl); Acyl chlorides, AldehydesScaffold for library synthesis

Integration into Flow Chemistry and Automation Platforms

The synthesis of fine chemicals and pharmaceutical intermediates is undergoing a paradigm shift from traditional batch processing to continuous flow manufacturing. nih.gov This transition offers significant advantages in terms of safety, scalability, process control, and reproducibility.

Continuous Flow Synthesis: A multi-step synthesis of this compound could be designed as a fully integrated "end-to-end" flow process. uc.pt Reactants would be pumped through a series of reactors, mixers, and separators, allowing for precise control over reaction parameters like temperature, pressure, and residence time. nih.gov This approach is particularly advantageous for handling hazardous intermediates or highly exothermic reactions safely. In-line purification and analysis using Process Analytical Technology (PAT) would enable real-time quality control.

Automation and Machine Learning: The combination of flow chemistry with robotics and artificial intelligence is creating self-optimizing "smart" synthesis platforms. rsc.orgbeilstein-journals.org For the synthesis of this compound, a machine learning algorithm, such as a Bayesian optimization model, could be used to explore the reaction parameter space autonomously. rsc.orgnih.gov The algorithm would conduct a series of experiments in an automated flow reactor, analyze the outcomes (e.g., yield, purity), and then decide on the next set of conditions to test, rapidly converging on the optimal process without extensive human intervention. chemrxiv.org

Parameter for OptimizationRange/VariablesOptimization GoalEnabling Platform
Temperature-20 °C to 200 °CMaximize Yield, Minimize ByproductsAutomated Flow Reactor
Residence TimeSeconds to HoursEnsure Complete ConversionAutomated Flow Reactor
StoichiometryReagent Ratios (e.g., 1:1 to 1:5)Minimize Excess ReagentsAutomated Flow Reactor
Catalyst/SolventSelection from a predefined libraryIdentify Optimal SystemHigh-Throughput Experimentation (HTE)

Design of Next-Generation Chemical Entities

As a functionalized building block, this compound is an excellent starting point for the rational design of new bioactive molecules. nih.gov The nicotinonitrile core is a privileged scaffold in medicinal chemistry, known to interact with a variety of biological targets. ekb.eg

Scaffold for Library Synthesis: The most direct application is its use as a scaffold for creating libraries of related compounds for high-throughput screening. Following the straightforward deprotection of the Boc group to unmask the primary amine, this reactive handle can be elaborated through a multitude of reactions, including amidation, sulfonylation, reductive amination, and urea (B33335) formation. This allows for the systematic exploration of the chemical space around the core scaffold to identify structure-activity relationships (SAR). nih.gov

Fragment-Based Drug Discovery (FBDD): The molecule can be conceptually divided into fragments: the nicotinonitrile "warhead" and the "(Boc-amino)methyl" linker. In FBDD, such fragments are screened for weak binding to a protein target. Hits can then be grown or linked to design more potent ligands. The aminomethyl linker provides an ideal vector for growing the fragment in a specific direction within a protein's binding pocket.

Bioisosteric Replacement and Scaffolding: The nicotinonitrile moiety itself is a bioisostere for other aromatic and heteroaromatic systems. The compound can be used in the synthesis of larger, more complex molecules where the 6-(aminomethyl)nicotinonitrile (B1602834) unit imparts specific properties, such as improved solubility, metabolic stability, or the ability to form key hydrogen bonds with a target receptor. nih.gov The design of novel kinase inhibitors, which often feature a hinge-binding heterocycle, is a particularly relevant area. nih.gov

Design StrategyModification ApproachPotential Biological TargetsRationale
Library SynthesisAmide coupling with diverse carboxylic acids post-deprotection.Kinases, GPCRs, Ion ChannelsSystematic SAR exploration. nih.gov
Fragment GrowingElaboration from the primary amine to probe protein surface.Enzymes (e.g., Proteases, Kinases)Optimization of initial fragment hits.
Scaffold HoppingIncorporation into larger molecules as a replacement for other heterocycles.Various, depending on the parent molecule.Improvement of ADME properties. nih.gov
Covalent Inhibitor DesignModification to include a reactive "warhead".Kinases with accessible cysteine residues.The nitrile can be positioned near a nucleophilic residue.

Q & A

Q. What computational methods predict the conformational stability of this compound in different environments?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate solvation effects in DMSO or water to assess Boc-group stability.
  • Density Functional Theory (DFT) : Calculate energy barriers for rotation around the aminomethyl-pyridine bond (e.g., dihedral angles ~25° as observed in X-ray data).
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide functionalization strategies .

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